molecular formula C23H17ClN2O3 B2496724 3-(2-(4-chlorophenyl)acetamido)-N-phenylbenzofuran-2-carboxamide CAS No. 883708-12-1

3-(2-(4-chlorophenyl)acetamido)-N-phenylbenzofuran-2-carboxamide

Cat. No. B2496724
CAS RN: 883708-12-1
M. Wt: 404.85
InChI Key: MZJOPPZFKCWXQN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, starting from basic precursors to complex molecules. For instance, compounds similar to 3-(2-(4-Chlorophenyl)acetamido)-N-phenylbenzofuran-2-carboxamide are synthesized through reactions like condensation, cyclization, and functional group transformations. These synthetic routes are characterized by their efficiency, yield, and the purity of the final product (Sailaja Rani Talupur, K. Satheesh, K. Chandrasekhar, 2021).

Molecular Structure Analysis

X-ray crystallography and NMR spectroscopy are crucial techniques for analyzing the molecular structure of compounds like this compound. These methods provide detailed insights into the arrangement of atoms within the molecule, helping to understand its three-dimensional conformation and potential interaction sites for biological activity (F. H. Al-Ostoot et al., 2019).

Chemical Reactions and Properties

The chemical reactivity of this compound involves its participation in various reactions, including nucleophilic substitutions and electrophilic additions. Its functional groups, such as the acetamido and carboxamide, play a pivotal role in its chemical behavior, influencing its reactivity and interactions with other molecules (J. Azizian et al., 2000).

Physical Properties Analysis

The physical properties of this compound, including solubility, melting point, and stability, are influenced by its molecular structure. These properties are essential for determining the compound's suitability for various applications, including its use in scientific research and potential industrial applications (Matloob Ahmad et al., 2012).

Chemical Properties Analysis

The chemical properties of this compound, such as acidity, basicity, and reactivity towards different chemical reagents, are crucial for its functionalization and application in various chemical reactions. Understanding these properties helps in designing targeted synthetic routes and predicting the compound's behavior under different chemical conditions (I. V. Dyachenko et al., 2019).

Scientific Research Applications

Antibacterial Applications

Research has demonstrated the synthesis and evaluation of various derivatives, including 4-oxo-thiazolidines and 2-oxo-azetidines, as potential antibacterial agents against gram-positive and gram-negative bacteria, indicating the role of similar compounds in developing new antibacterial therapies (Desai et al., 2008). These findings suggest that compounds like "3-(2-(4-chlorophenyl)acetamido)-N-phenylbenzofuran-2-carboxamide" could also have applications in antibacterial drug research.

Anticancer Activity

The synthesis of thiophene-based compounds and their evaluation for anticancer activity highlight the potential of such compounds in oncology research. Specifically, thiophene-2-carboxamide derivatives have shown good inhibitory activity against various cancer cell lines, pointing to the utility of structurally related compounds in cancer treatment strategies (Atta & Abdel‐Latif, 2021).

Anti-inflammatory Drug Design

The design and synthesis of indole acetamide derivatives for anti-inflammatory applications, supported by molecular docking and geometrical optimization studies, underscore the relevance of acetamide derivatives in the development of new anti-inflammatory drugs. This research direction suggests potential applications for "this compound" in exploring novel anti-inflammatory therapies (Al-Ostoot et al., 2020).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Based on its structure, it could potentially interact with a variety of enzymes or receptors .

Safety and Hazards

The safety and hazards of this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to minimize risk .

properties

IUPAC Name

3-[[2-(4-chlorophenyl)acetyl]amino]-N-phenyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2O3/c24-16-12-10-15(11-13-16)14-20(27)26-21-18-8-4-5-9-19(18)29-22(21)23(28)25-17-6-2-1-3-7-17/h1-13H,14H2,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZJOPPZFKCWXQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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